molecular formula C4H8ClNO2 B14280060 Amino but-2-enoate;hydrochloride CAS No. 122890-48-6

Amino but-2-enoate;hydrochloride

Cat. No.: B14280060
CAS No.: 122890-48-6
M. Wt: 137.56 g/mol
InChI Key: YJLYLNYKWYKXEM-UHFFFAOYSA-N
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Description

Amino but-2-enoate hydrochloride is a hydrochlorinated enaminoate ester characterized by a conjugated α,β-unsaturated ester backbone and an amino substituent. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical development, particularly in the preparation of enaminone derivatives and amino acid conjugates. The hydrochloride salt enhances its solubility in polar solvents, facilitating its use in aqueous reaction systems. Key structural features include:

  • Core structure: But-2-enoate ester with an amino group at position 3 or 4.
  • Modifications: Substituents on the amino group (e.g., alkyl, aryl) and ester moiety (e.g., methyl, ethyl) influence reactivity and applications .

Properties

CAS No.

122890-48-6

Molecular Formula

C4H8ClNO2

Molecular Weight

137.56 g/mol

IUPAC Name

amino but-2-enoate;hydrochloride

InChI

InChI=1S/C4H7NO2.ClH/c1-2-3-4(6)7-5;/h2-3H,5H2,1H3;1H

InChI Key

YJLYLNYKWYKXEM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)ON.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amino but-2-enoate;hydrochloride typically involves the reaction of but-2-enoic acid with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The resulting amino but-2-enoate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as purification and crystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Amino but-2-enoate;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Amino but-2-enoate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: The compound is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of amino but-2-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can participate in various biochemical reactions, including the formation of Schiff bases with aldehydes and ketones. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes.

Comparison with Similar Compounds

Structural Features

The structural diversity of enaminoate hydrochlorides arises from variations in substituents on the amino group and ester moiety. Notable examples include:

Compound Name Molecular Formula Substituents (Amino Group) Ester Group Reference
Ethyl (2E)-4-(dimethylamino)but-2-enoate HCl C₈H₁₆ClNO₂ Dimethylamino Ethyl
(2E)-4-(Dimethylamino)but-2-enoyl chloride HCl C₆H₁₁Cl₂NO Dimethylamino Acyl chloride
Methyl (S,Z)-3-[(1-methoxy-oxopropan-2-yl)amino]but-2-enoate C₉H₁₅NO₄ Methoxy-oxopropyl Methyl
Ethyl (2E)-3-[(2-phenylethyl)amino]but-2-enoate C₁₄H₁₉NO₂ 2-Phenylethyl Ethyl

Key Observations :

  • The presence of aryl groups (e.g., 2-phenylethyl in ) increases molecular weight and lipophilicity, enhancing membrane permeability in drug design.
  • Acyl chloride derivatives (e.g., ) exhibit higher reactivity, making them suitable for nucleophilic substitution reactions.

Physicochemical Properties

Physical states, melting points, and solubility vary significantly with structural modifications:

Compound Name Physical State Melting Point (°C) Solubility (Polar Solvents) Reference
Methyl (S,Z)-3-[(1-methoxy-oxopropan-2-yl)amino]but-2-enoate Yellow oil N/A Soluble in CHCl₃, MeOH
Methyl (S,Z)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]but-2-enoate White solid 75–77 Partially soluble in H₂O
Ethyl (2E)-4-(dimethylamino)but-2-enoate HCl Crystalline N/A Highly soluble in H₂O
Aminooxyacetic Acid HCl Solid 165 (dec.) Soluble in H₂O, EtOH

Key Observations :

  • Hydrochloride salts (e.g., ) generally exhibit higher water solubility compared to free bases.
  • Aromatic substituents (e.g., phenyl in ) elevate melting points due to increased crystallinity.

Data Tables

Table 1: Comparative Physicochemical Data

Property Amino But-2-enoate HCl (Ethyl) (2E)-4-(Dimethylamino)but-2-enoyl chloride HCl Methyl 3-[(Methoxy-oxopropyl)amino]but-2-enoate
Molecular Weight (g/mol) 150.2 184.06 201.20
IR Peaks (cm⁻¹) N/A 3340, 2947, 1636 2988, 1741, 1657
¹H-NMR Shifts (δ, ppm) N/A 1.99 (s, CH₃), 3.34–4.45 (CH₂) 1.48 (d, CH₃), 3.64–4.53 (CH)
Optical Activity ([α]D) N/A N/A -15.93 (CHCl₃)

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